molecular formula C17H18Cl2N2O2 B3559736 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE

1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE

Cat. No.: B3559736
M. Wt: 353.2 g/mol
InChI Key: OYXQTJBGHKGPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE is a complex organic compound with a unique structure that includes a dichlorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

The synthesis of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE typically involves multiple steps. One common synthetic route starts with the preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is then reacted with azepane under specific conditions to yield the final product .

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. detailed industrial processes are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and influence various biological processes .

Comparison with Similar Compounds

1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

azepan-1-yl-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-11-14(17(22)21-9-4-2-3-5-10-21)16(20-23-11)15-12(18)7-6-8-13(15)19/h6-8H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXQTJBGHKGPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE
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1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE
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1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE
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1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE
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1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE
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1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE

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